3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C20H27N3O2 and a molecular weight of approximately 341.4 g/mol. This compound is classified as a dihydropyrimidinone, which is a derivative of pyrimidine and is characterized by its unique structural features that include a piperidine ring and a cyclobutyl group. The compound has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology due to its structural complexity and biological activity.
The synthesis of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. While specific methods may vary, the general approach includes:
The molecular structure of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can be represented using various chemical notation systems:
InChI=1S/C20H27N3O2/c1-25-17-5-6-18-19(11-17)21-14-23(20(18)24)13-16-7-9-22(10-8-16)12-15-3-2-4-15/h5-6,11,14-16H,2-4,7-10,12-13H2,1H3
This notation provides a detailed representation of the molecular connectivity and structure.
Property | Value |
---|---|
Molecular Formula | C20H27N3O2 |
Molecular Weight | 341.4 g/mol |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCC4 |
The chemical reactivity of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can be explored through various reaction pathways:
These reactions are crucial for modifying the compound for specific applications in drug development and other fields .
The mechanism of action for 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is not extensively documented but can be inferred based on its structure:
Further studies are necessary to elucidate its precise biological mechanisms and therapeutic potential .
The physical and chemical properties of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate |
These properties indicate that the compound may be suitable for various laboratory applications requiring stable chemical behavior.
Due to its unique structure and potential biological activity, 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4